molecular formula C8H5ClIN B13693326 4-chloro-5-iodo-1H-indole

4-chloro-5-iodo-1H-indole

Cat. No.: B13693326
M. Wt: 277.49 g/mol
InChI Key: ZCGPVBZXOKPQLW-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The presence of both chlorine and iodine atoms in the indole ring makes this compound an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 4-chloroindole. This can be achieved by treating 4-chloroindole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-5-iodo-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-iodo-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance the compound’s ability to bind to specific molecular targets, thereby influencing its activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

4-chloro-5-iodo-1H-indole

InChI

InChI=1S/C8H5ClIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H

InChI Key

ZCGPVBZXOKPQLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)I

Origin of Product

United States

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